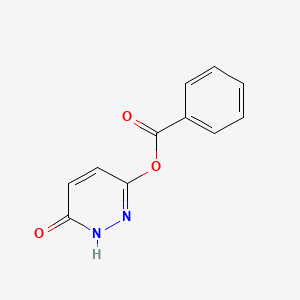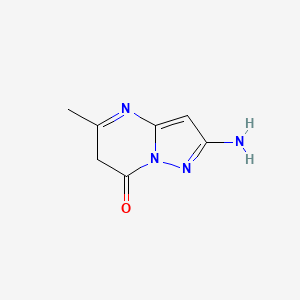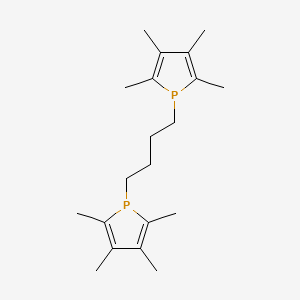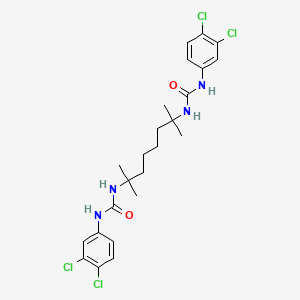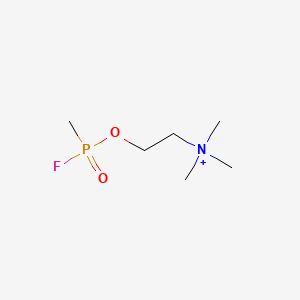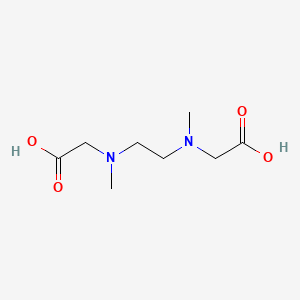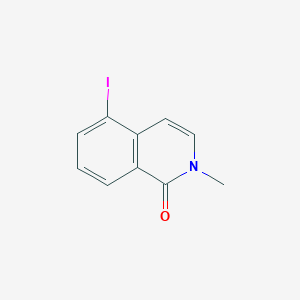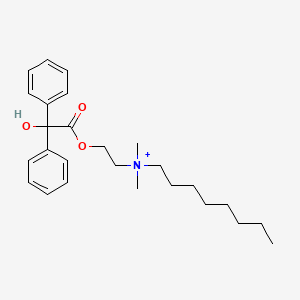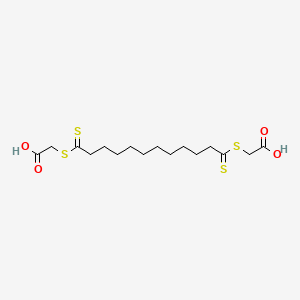
CHROMONE, 7-FLUORO-2-(3-(4-(o-METHOXYPHENYL)-1-PIPERAZINYL)PROPYL)-3-METHYL-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CHROMONE, 7-FLUORO-2-(3-(4-(o-METHOXYPHENYL)-1-PIPERAZINYL)PROPYL)-3-METHYL-: is a synthetic organic compound belonging to the chromone family. Chromones are known for their diverse biological activities and are used in various pharmaceutical and chemical applications. This particular compound features a fluorine atom at the 7th position, a methoxyphenyl group attached to a piperazine ring, and a methyl group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. A common approach might include:
Formation of the Chromone Core: Starting with a suitable precursor, such as a substituted benzaldehyde, the chromone core can be synthesized through cyclization reactions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor.
Attachment of the Piperazine Ring: The piperazine ring can be attached through nucleophilic substitution reactions.
Final Functionalization: The methoxyphenyl group and the propyl chain can be introduced through further substitution reactions.
Industrial Production Methods: Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the chromone core or the piperazine ring, potentially leading to the formation of dihydrochromones or reduced piperazine derivatives.
Substitution: The compound can undergo various substitution reactions, such as nucleophilic aromatic substitution, particularly at the fluorine-substituted position.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or organolithium compounds.
Major Products: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: In biological research, it may be used to study the effects of fluorinated chromones on various biological pathways.
Industry: In the chemical industry, the compound might be used as an intermediate in the synthesis of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, chromones are known to interact with various enzymes and receptors, potentially inhibiting or activating them. The presence of the fluorine atom and the piperazine ring could enhance its binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
7-Fluorochromone: Lacks the piperazine and methoxyphenyl groups.
2-(3-(4-(o-Methoxyphenyl)-1-piperazinyl)propyl)-3-methylchromone: Lacks the fluorine atom.
3-Methylchromone: Lacks the fluorine atom, piperazine, and methoxyphenyl groups.
Uniqueness: The unique combination of the fluorine atom, piperazine ring, and methoxyphenyl group in this compound may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.
Properties
CAS No. |
100857-73-6 |
|---|---|
Molecular Formula |
C24H27FN2O3 |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
7-fluoro-2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]-3-methylchromen-4-one |
InChI |
InChI=1S/C24H27FN2O3/c1-17-21(30-23-16-18(25)9-10-19(23)24(17)28)8-5-11-26-12-14-27(15-13-26)20-6-3-4-7-22(20)29-2/h3-4,6-7,9-10,16H,5,8,11-15H2,1-2H3 |
InChI Key |
XCTHWVAUNRITIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=CC(=C2)F)CCCN3CCN(CC3)C4=CC=CC=C4OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1-tert-Butoxycarbonylpiperidin-4-yl)methyl]isoindolin-1-one](/img/structure/B15197366.png)
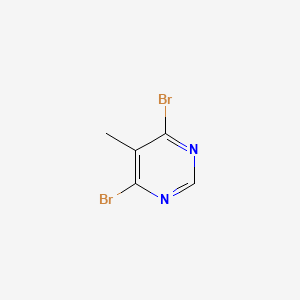
![1-[[4-(DiMethylaMino)-3-Methylphenyl]Methyl]-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-iMidazo[4,5-c]pyridine-6-carboxylicacidditrifluoroacetate](/img/structure/B15197382.png)
